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Compound of Interest

Compound Name: ABT-080

Cat. No.: B1241329 Get Quote

CAS Number: 189498-57-5

For Researchers, Scientists, and Drug Development Professionals

Abstract
ABT-080 (CAS Number: 189498-57-5), identified as sodium 4,4-bis(4-(quinolin-2-

ylmethoxy)phenyl)pentanoate, is a compound classified as a potential leukotriene synthesis

inhibitor. Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic

acid, playing a crucial role in the pathophysiology of various inflammatory diseases, most

notably asthma. By inhibiting the synthesis of leukotrienes, compounds like ABT-080 are of

significant interest for therapeutic intervention. This technical guide provides a comprehensive

overview of the core scientific principles related to ABT-080, including its chemical properties,

the leukotriene synthesis pathway it is presumed to target, and general experimental protocols

for the evaluation of leukotriene synthesis inhibitors. It is important to note that while the

chemical identity of ABT-080 is established, specific preclinical and clinical data for this

compound are not extensively available in the public domain. Therefore, this document serves

as a foundational guide based on the established pharmacology of its drug class.

Chemical and Physical Properties
ABT-080 is a sodium salt of a complex organic molecule containing quinoline and phenyl

moieties. The structural features suggest its potential to interact with biological targets involved

in inflammatory pathways.
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Property Value Source

CAS Number 189498-57-5 N/A

Molecular Formula C₃₇H₃₁N₂NaO₄ N/A

Molecular Weight 590.64 g/mol N/A

IUPAC Name
sodium;4,4-bis[4-(quinolin-2-

ylmethoxy)phenyl]pentanoate
N/A

Alternative Names VML-530 N/A

Physical State Solid (presumed) N/A

Solubility
Information not publicly

available
N/A

Mechanism of Action: Inhibition of the Leukotriene
Synthesis Pathway
Leukotrienes are synthesized from arachidonic acid through the 5-lipoxygenase (5-LOX)

pathway. This pathway is a key target for anti-inflammatory drug development. ABT-080, as a

putative leukotriene synthesis inhibitor, is expected to interfere with one or more enzymatic

steps in this cascade.

The leukotriene synthesis pathway begins with the release of arachidonic acid from the cell

membrane by phospholipase A2. Arachidonic acid is then converted by 5-LOX, in conjunction

with the 5-lipoxygenase-activating protein (FLAP), to the unstable intermediate leukotriene A4

(LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or

to the cysteinyl-leukotrienes (CysLTs) LTC4, LTD4, and LTE4, through the action of LTC4

synthase and subsequent enzymes.
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Leukotriene Synthesis Pathway and the putative inhibitory action of ABT-080.

Experimental Protocols for Evaluation
The characterization of a leukotriene synthesis inhibitor like ABT-080 involves a series of in

vitro and in vivo experiments to determine its potency, selectivity, and pharmacological effects.

In Vitro Assays for 5-Lipoxygenase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ABT-080 against the

5-LOX enzyme.

Methodology: Spectrophotometric Assay

Enzyme Source: Purified recombinant human 5-LOX or the supernatant from homogenized

leukocytes.

Substrate: Arachidonic acid.

Assay Buffer: Phosphate or Tris-HCl buffer at a physiological pH, containing calcium chloride

and ATP.
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Procedure: a. Pre-incubate the 5-LOX enzyme with varying concentrations of ABT-080 or

vehicle control. b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of

the conjugated diene products (e.g., 5-hydroperoxyeicosatetraenoic acid, 5-HPETE) by

measuring the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration to calculate the IC₅₀ value.
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Workflow for in vitro 5-LOX inhibition assay.
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Cellular Assays for Leukotriene Synthesis
Objective: To assess the ability of ABT-080 to inhibit leukotriene production in a cellular

context.

Methodology: Leukotriene Measurement in Stimulated Human Whole Blood

Sample: Freshly drawn human whole blood.

Stimulant: Calcium ionophore A23187 to stimulate leukotriene synthesis.

Procedure: a. Pre-incubate whole blood samples with various concentrations of ABT-080 or

vehicle. b. Add calcium ionophore A23187 and incubate to stimulate leukotriene production.

c. Stop the reaction and centrifuge to separate plasma. d. Extract leukotrienes from the

plasma using solid-phase extraction. e. Quantify the levels of LTB4 and CysLTs using High-

Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay

(ELISA).

Data Analysis: Determine the concentration-dependent inhibition of LTB4 and CysLTs

production to calculate IC₅₀ values.

In Vivo Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME)

profile of ABT-080 in animal models.

Methodology: Pharmacokinetic Profiling in Rodents

Animal Model: Male Sprague-Dawley rats or BALB/c mice.

Dosing: Administer a single dose of ABT-080 intravenously and orally to different groups of

animals.

Sample Collection: Collect blood samples at various time points post-dosing.

Analysis: a. Extract ABT-080 from plasma samples. b. Quantify the concentration of ABT-
080 using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)

method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1241329?utm_src=pdf-body
https://www.benchchem.com/product/b1241329?utm_src=pdf-body
https://www.benchchem.com/product/b1241329?utm_src=pdf-body
https://www.benchchem.com/product/b1241329?utm_src=pdf-body
https://www.benchchem.com/product/b1241329?utm_src=pdf-body
https://www.benchchem.com/product/b1241329?utm_src=pdf-body
https://www.benchchem.com/product/b1241329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate key pharmacokinetic parameters such as:

Maximum plasma concentration (Cmax)

Time to reach Cmax (Tmax)

Area under the plasma concentration-time curve (AUC)

Elimination half-life (t₁/₂)

Bioavailability (F%)

Synthesis
A detailed, publicly available synthesis protocol specifically for ABT-080 (CAS 189498-57-5) is

not readily found in the scientific literature. However, the synthesis of structurally related

quinoline derivatives often involves multi-step processes. A general plausible synthetic

approach could involve the coupling of a quinoline-containing fragment with a substituted

phenylpentanoic acid derivative. The synthesis of quinoline moieties can be achieved through

various established methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.

The final step would likely be the formation of the sodium salt.

Potential Therapeutic Applications and Future
Directions
Given its classification as a leukotriene synthesis inhibitor, the primary therapeutic indication for

ABT-080 would be in the treatment of asthma. By blocking the production of both LTB4 and the

CysLTs, ABT-080 could potentially offer broad anti-inflammatory effects in the airways, leading

to bronchodilation and a reduction in asthma symptoms. Other potential applications could

include allergic rhinitis and other inflammatory conditions where leukotrienes are implicated.

The future development of ABT-080 would necessitate comprehensive preclinical toxicology

studies followed by phased clinical trials to establish its safety and efficacy in human subjects.

Conclusion
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ABT-080, with the CAS number 189498-57-5, represents a chemical entity with the potential to

act as a leukotriene synthesis inhibitor. While specific experimental data on this compound is

scarce in the public domain, this technical guide provides a foundational understanding of its

likely mechanism of action and the established methodologies for its evaluation. Further

research and publication of preclinical and clinical data are required to fully elucidate the

therapeutic potential of ABT-080.

To cite this document: BenchChem. [ABT-080: A Technical Guide to a Putative Leukotriene
Synthesis Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241329#abt-080-cas-number-189498-57-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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